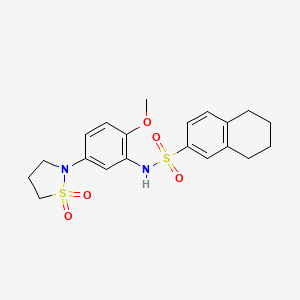![molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1](/img/structure/B2947156.png)
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H19BrClNO3 and its molecular weight is 460.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 prevent this reabsorption, allowing excess glucose to be excreted from the body .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, which is facilitated by the SGLT2 protein . By inhibiting this protein, these drugs allow more glucose to be excreted from the body, thereby reducing blood glucose levels . This mechanism is independent of insulin, which makes SGLT2 inhibitors effective even in conditions where insulin production or utilization is impaired .
Biochemical Pathways
The primary biochemical pathway affected by SGLT2 inhibitors is the renal glucose reabsorption pathway . Under normal circumstances, SGLT2 proteins in the kidneys reabsorb most of the glucose filtered by the kidneys. By inhibiting SGLT2, these drugs prevent this reabsorption, leading to an increase in urinary glucose excretion . This ultimately results in a reduction in blood glucose levels .
Result of Action
The primary result of the action of SGLT2 inhibitors is a reduction in blood glucose levels . By preventing the reabsorption of glucose in the kidneys, these drugs increase urinary glucose excretion, thereby lowering blood glucose concentrations . This can help manage hyperglycemia in conditions like diabetes . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .
Eigenschaften
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIZVIUAJDTURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
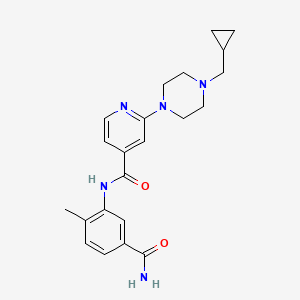
![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)
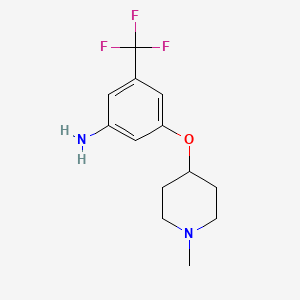
![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2947083.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)
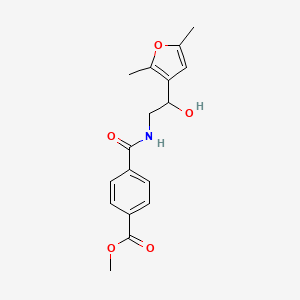
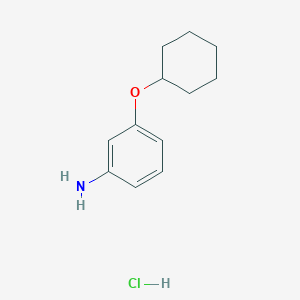
![4-TERT-BUTYL-N-[4'-(4-TERT-BUTYLBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2947092.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)
acetic acid](/img/structure/B2947094.png)
